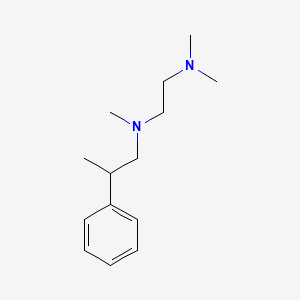![molecular formula C20H16N4O4S B5161230 4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as MNAS. This compound has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of MNAS involves the intercalation of the molecule between the base pairs of DNA. This leads to the stabilization of the DNA helix and inhibition of DNA replication and transcription. MNAS has also been shown to induce DNA damage through the generation of reactive oxygen species upon irradiation with light.
Biochemical and Physiological Effects:
MNAS has been shown to have cytotoxic effects on cancer cells. It has been used in vitro to induce cell death in various cancer cell lines. MNAS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MNAS is its high sensitivity and specificity for DNA detection. It is also relatively easy to synthesize and purify. However, one limitation of MNAS is its phototoxicity, which can lead to DNA damage and cell death upon irradiation with light. Therefore, caution should be taken when using MNAS in experiments involving light.
Zukünftige Richtungen
There are several future directions for research involving MNAS. One direction is the development of MNAS-based probes for the detection of other biomolecules such as RNA and proteins. Another direction is the optimization of MNAS for photodynamic therapy of cancer. Additionally, the development of MNAS analogs with improved properties such as reduced phototoxicity and increased specificity for cancer cells would be of great interest.
Synthesemethoden
The synthesis of MNAS involves the reaction of 5-methyl-3-nitro-9-acridineamine with benzenesulfonyl chloride in the presence of a base. The reaction leads to the formation of MNAS as a yellow solid. The purity of MNAS can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MNAS has been widely used in scientific research as a fluorescent probe for the detection of DNA. It has been shown to bind to DNA through intercalation and emit fluorescence upon binding. MNAS has also been used to study the interaction of DNA with other molecules such as proteins and drugs. In addition, MNAS has been used as a photosensitizer for photodynamic therapy of cancer.
Eigenschaften
IUPAC Name |
4-[(5-methyl-3-nitroacridin-9-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-12-3-2-4-17-19(12)23-18-11-14(24(25)26)7-10-16(18)20(17)22-13-5-8-15(9-6-13)29(21,27)28/h2-11H,1H3,(H,22,23)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEUZPNFBPTYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161155.png)
![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)


![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)

![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)

![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![tert-butyl{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}amine hydrochloride](/img/structure/B5161237.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)
